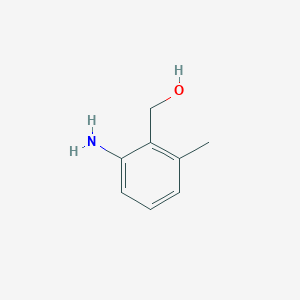

(2-Amino-6-methylphenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

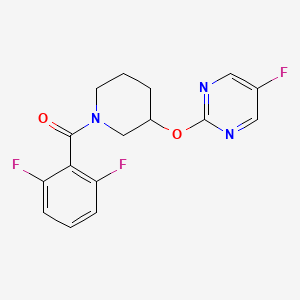

“(2-Amino-6-methylphenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by other names such as 2-Amino-6-methylbenzyl alcohol and 2-Amino-6-methylbenzenemethanol .

Synthesis Analysis

The synthesis of compounds similar to “(2-Amino-6-methylphenyl)methanol” often involves the condensation reaction of 2-substituted 1,3-bis (dimethylamino)-trimethinium salts with diverse aminophenols in the presence of triethylamine in EtOH at reflux .Molecular Structure Analysis

The molecular formula of “(2-Amino-6-methylphenyl)methanol” is C8H11NO . The InChI code for this compound is 1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 .Physical And Chemical Properties Analysis

“(2-Amino-6-methylphenyl)methanol” is a solid at room temperature . It has a molecular weight of 137.18 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications

Synthesis of Multi-Substituted Arenes

- (Sun, Sun, & Rao, 2014) discuss the preparation of multi-substituted arenes, including derivatives of (2-Amino-6-methylphenyl)methanol, via palladium-catalyzed C-H halogenation. This method offers advantages like higher yields and selectivity compared to traditional approaches.

Direct N-Monomethylation of Aromatic Primary Amines

- The research by (Li et al., 2012) demonstrates a method for the direct N-monomethylation of aromatic primary amines using methanol. This method is environmentally friendly and highly selective.

Lipid Dynamics in Biological Membranes

- (Nguyen et al., 2019) explore the impact of methanol on lipid dynamics, specifically in 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles. Methanol's role in membrane studies is highlighted, showing its influence on lipid transfer and flip-flop kinetics.

N-Methylation in Pharmaceutical Synthesis

- The study by (Sarki et al., 2021) outlines a method for N-methylation of amines using methanol. This method has applications in the synthesis of pharmaceutical agents like venlafaxine and imipramine.

Visual Enantiomeric Recognition in Chemistry

- (Tsubaki et al., 2005) discuss the use of (2-Pyridyl)phenyl methanol for visual enantiomeric recognition of amino acid derivatives in methanol solution, showing its utility in chiral chemistry.

Biological Conversion of Methanol to Specialty Chemicals

- In the field of metabolic engineering, (Whitaker et al., 2017) demonstrate the engineering of Escherichia coli for converting methanol into metabolites like the flavanone naringenin.

Catalytic Oxidation of Secondary Alcohols

- The research by (Alexandru et al., 2014) presents the use of manganese(II) complexes in the catalytic oxidation of secondary alcohols, a process relevant to industrial chemistry and synthesis.

Enhancing Methanol Tolerance in Bioconversion

- The study by (Wang et al., 2020) on Corynebacterium glutamicum showcases the importance of methanol tolerance in the bioconversion of methanol to chemicals and fuels.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

(2-amino-6-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIHCAGCQVZRTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-6-methylphenyl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)

![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2855805.png)

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)